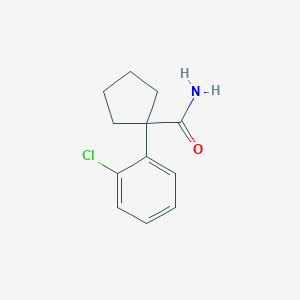

4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride” is a chemical compound with the CAS Number: 2126178-77-4 . It has a molecular weight of 210.71 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2.ClH/c1-11(2,13)7-9-3-5-10(8-12)6-4-9;/h3-6H,7,13H2,1-2H3;1H . This code provides a specific string of characters that represent the compound’s molecular structure.

Physical and Chemical Properties Analysis

This compound is a powder and is stored at room temperature .

Applications De Recherche Scientifique

Intermediate Synthesis for HIV-1 Inhibitors

Compounds structurally related to 4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride, such as 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, have been synthesized and are important intermediates for diarylpyrimidine HIV-1 reverse transcriptase inhibitors. This demonstrates the potential of such compounds to serve as key intermediates in the synthesis of therapeutic agents targeting viral infections (Ju Xiu-lia, 2015).

Antiproliferative Activity

Another significant application is found in the synthesis and study of compounds like 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, which have shown varying degrees of antiproliferative activity against human cancer cell lines. This indicates the potential for compounds within this chemical space to contribute to cancer research and therapy (M. Hranjec, G. Pavlović, G. Karminski-Zamola, 2012).

Corrosion Inhibition

Derivatives of benzonitrile, such as 4-(isopentylamino)-3-nitrobenzonitrile and 3-amino-4-(isopentylamino)benzonitrile, have been explored as corrosion inhibitors for mild steel in acidic medium. Their effectiveness, assessed through various electrochemical and computational methods, showcases the application of these compounds in materials science, particularly in protecting industrial materials from corrosive environments (A. Chaouiki et al., 2018).

Histamine H3 Receptor Antagonists

Compounds like 4-[6-(2-Aminoethyl)naphthalen-2-yl]benzonitriles demonstrate potent antagonistic activity against the histamine H3 receptor, indicating their relevance in the development of treatments for neurological and psychiatric disorders. The specificity and potency of these compounds highlight their potential in designing drugs that target the central nervous system (L. Black et al., 2007).

Synthetic Methodologies

Research also extends into synthetic methodologies, where compounds within this chemical framework are utilized as intermediates or target molecules in novel synthetic routes. This includes the development of efficient protocols for the synthesis of pharmaceutical intermediates, showcasing the importance of these compounds in improving and innovating pharmaceutical manufacturing processes (Vijaya Lakshmi Chapala et al., 2021).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

4-(2-amino-2-methylpropyl)benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c1-11(2,13)7-9-3-5-10(8-12)6-4-9;/h3-6H,7,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUNSZDVVWPAIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)C#N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Fluorophenyl)methyl]-4-prop-2-enoylpiperazin-2-one](/img/structure/B2798118.png)

![2-(2,4-Difluorophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2798119.png)

![N-(4-bromophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2798125.png)

![2-[4-(2-amino-3-cyano-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-4-yl)phenoxy]acetamide](/img/structure/B2798136.png)